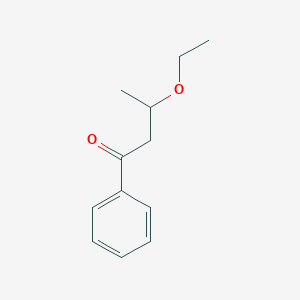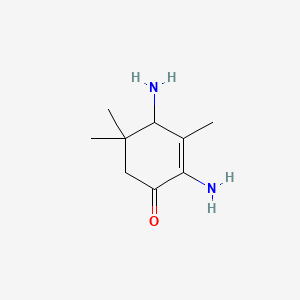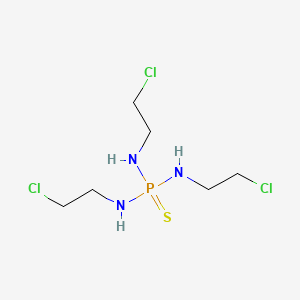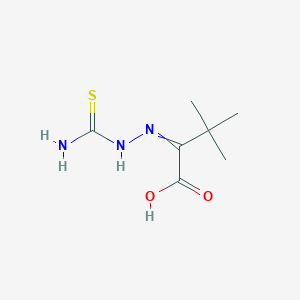
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the butoxypropyl group imparts specific properties that make it suitable for specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 3-butoxypropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their stability and reactivity. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to the observed biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-3-butoxypropyl hydroxyethyl cellulose: A thermoresponsive polymer with similar butoxypropyl groups.
3-Butoxypropylamine: An amine derivative with a similar butoxypropyl group.
Comparison: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
90626-33-8 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-(3-butoxypropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-7-12-8-5-6-11(2)13-9-10-14-11/h3-10H2,1-2H3 |
Clave InChI |
WZYIPKVNUXMBLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)


![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)





![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)



